

# understanding the role of ML347 in BMP signaling

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## Compound of Interest

Compound Name: ML347

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An In-depth Technical Guide to Understanding the Role of **ML347** in BMP Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ML347**, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It details the mechanism of action, quantitative biochemical and cellular data, and key experimental protocols for utilizing **ML347** as a research tool to investigate BMP signaling in various biological contexts.

## Introduction to the BMP Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial component of the Transforming Growth Factor- $\beta$  (TGF- $\beta$ ) superfamily, playing diverse and critical roles in embryonic development, tissue homeostasis, and various disease processes.<sup>[1][2]</sup> The pathway is initiated when a dimeric BMP ligand binds to a complex of two types of transmembrane serine/threonine kinase receptors: Type I and Type II.<sup>[1][3][4]</sup> There are four BMP Type I receptors (ALK1, ALK2, ALK3, and ALK6) and three Type II receptors (BMPRII, ActRIIa, ActRIIb).

Upon ligand binding, the constitutively active Type II receptor phosphorylates and activates the Type I receptor kinase. The activated Type I receptor then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then

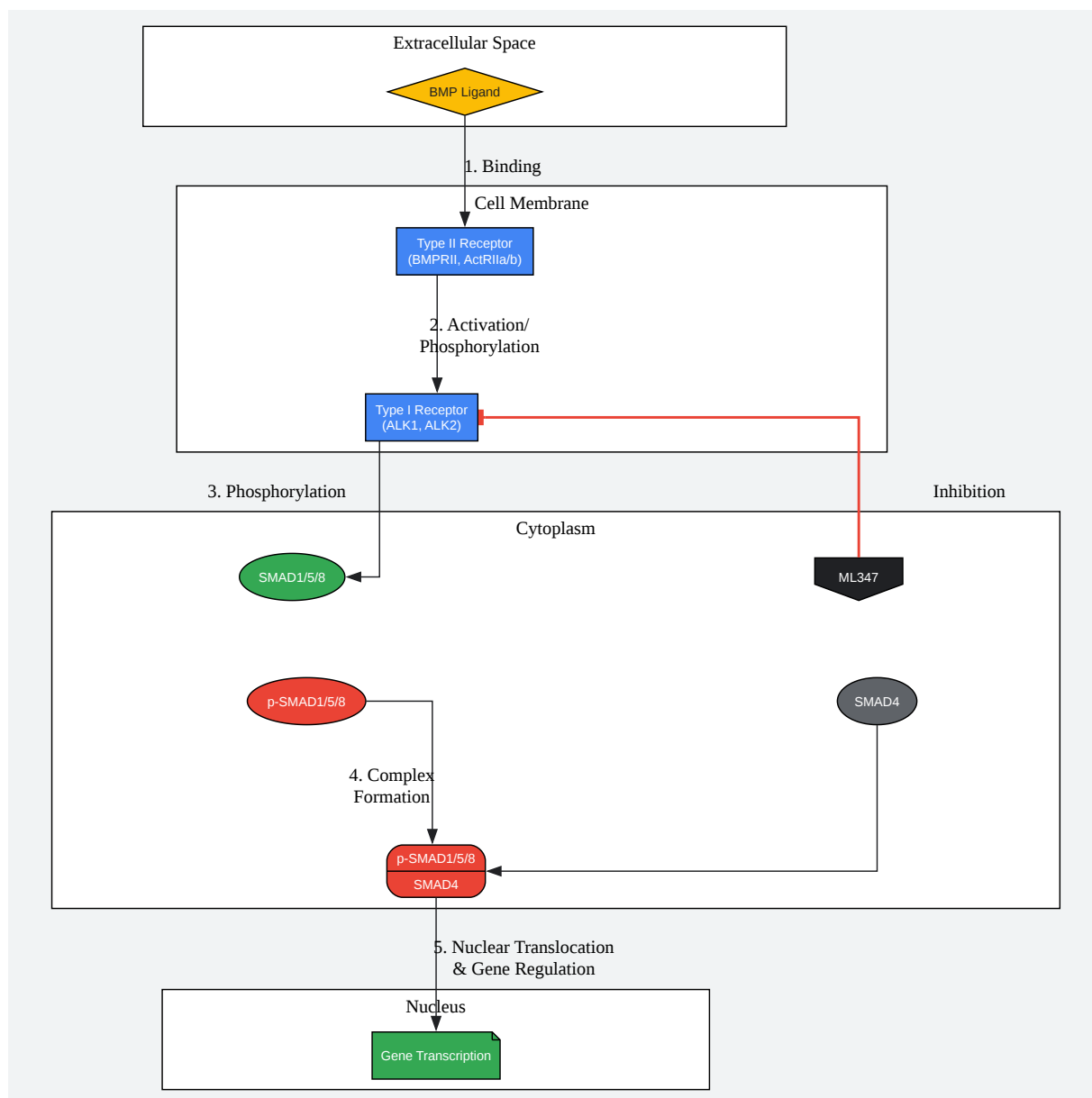
translocates to the nucleus. Inside the nucleus, this complex acts as a transcription factor, regulating the expression of BMP target genes.

## ML347: A Selective Inhibitor of ALK1 and ALK2

**ML347** (also known as LDN 193719) is a small molecule inhibitor derived from the pyrazolo[1,5-a]pyrimidine scaffold of Dorsomorphin. It was developed as a highly potent and selective inhibitor of the BMP Type I receptors, Activin Receptor-Like Kinase 1 (ALK1) and ALK2 (also known as ACVR1). Its high selectivity for ALK1/ALK2 over other BMP Type I receptors like ALK3 and ALK6, as well as other related kinases, makes it an invaluable tool for dissecting the specific roles of ALK1/ALK2-mediated signaling pathways.

## Mechanism of Action

**ML347** functions as an ATP-competitive inhibitor of the ALK1 and ALK2 receptor kinases. By binding to the kinase domain of these receptors, it prevents the phosphorylation and subsequent activation of downstream SMAD1/5/8 proteins. This action effectively blocks the canonical BMP signaling cascade at its early stages. The high selectivity of **ML347** for ALK2 over ALK3 is a key feature, allowing researchers to distinguish biological processes mediated by these different receptors.



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BMP signaling pathway and the inhibitory action of **ML347**.

## Quantitative Data for ML347

The potency and selectivity of **ML347** have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

**Table 1: Inhibitory Activity (IC<sub>50</sub>) of ML347**

Target Kinase	Assay Type	IC <sub>50</sub> (nM)	Reference
ALK2 (ACVR1)	Cell-free kinase assay	32	
ALK1 (ACVRL1)	Cell-free kinase assay	46	
BMP4 Signaling	Cell-based reporter assay	152	
BMP-responsive cells	C2C12BRA cell assay	15	

**Table 2: Selectivity Profile of ML347**

Kinase	IC <sub>50</sub> (nM)	Selectivity vs. ALK2 (>fold)	Reference
ALK2	32	-	
ALK3	10,800	>300	
ALK6	9,830	>300	
VEGFR2 (KDR)	19,700	>400	
ALK4	>100,000	>3,000	
ALK5	>100,000	>3,000	
BMPR2	>100,000	>3,000	
TGFBR2	>100,000	>3,000	
AMPK	>100,000	>3,000	

**Table 3: Physicochemical and Pharmacokinetic Properties**

Property	Value	Species	Reference
Molecular Weight	352.39 g/mol	N/A	
Formula	C <sub>22</sub> H <sub>16</sub> N <sub>4</sub> O	N/A	
Solubility (DMSO)	Up to 20 mM	N/A	
Plasma Protein Binding	High (Fu ~0.01-0.015)	Human, Rat, Mouse	
Hepatic Microsome Clearance	High	Human, Mouse	
Hepatic Microsome Clearance	Moderate/High	Rat	

## Experimental Protocols

**ML347** can be used in a variety of assays to probe BMP signaling. Below are methodologies for key experiments.

### In Vitro Kinase Assay

This assay directly measures the ability of **ML347** to inhibit the kinase activity of a purified receptor protein.

- Objective: To determine the IC<sub>50</sub> of **ML347** against specific kinases (e.g., ALK1, ALK2, ALK3).
- Materials: Purified recombinant kinase domains, kinase-specific substrate (e.g., a generic peptide), <sup>33</sup>P-γ-ATP or fluorescently-labeled ATP analog, **ML347**, Staurosporine (as a control), kinase assay buffer.
- Protocol:
  - Prepare serial dilutions of **ML347**. A common starting concentration is 30 μM with 3-fold serial dilutions.

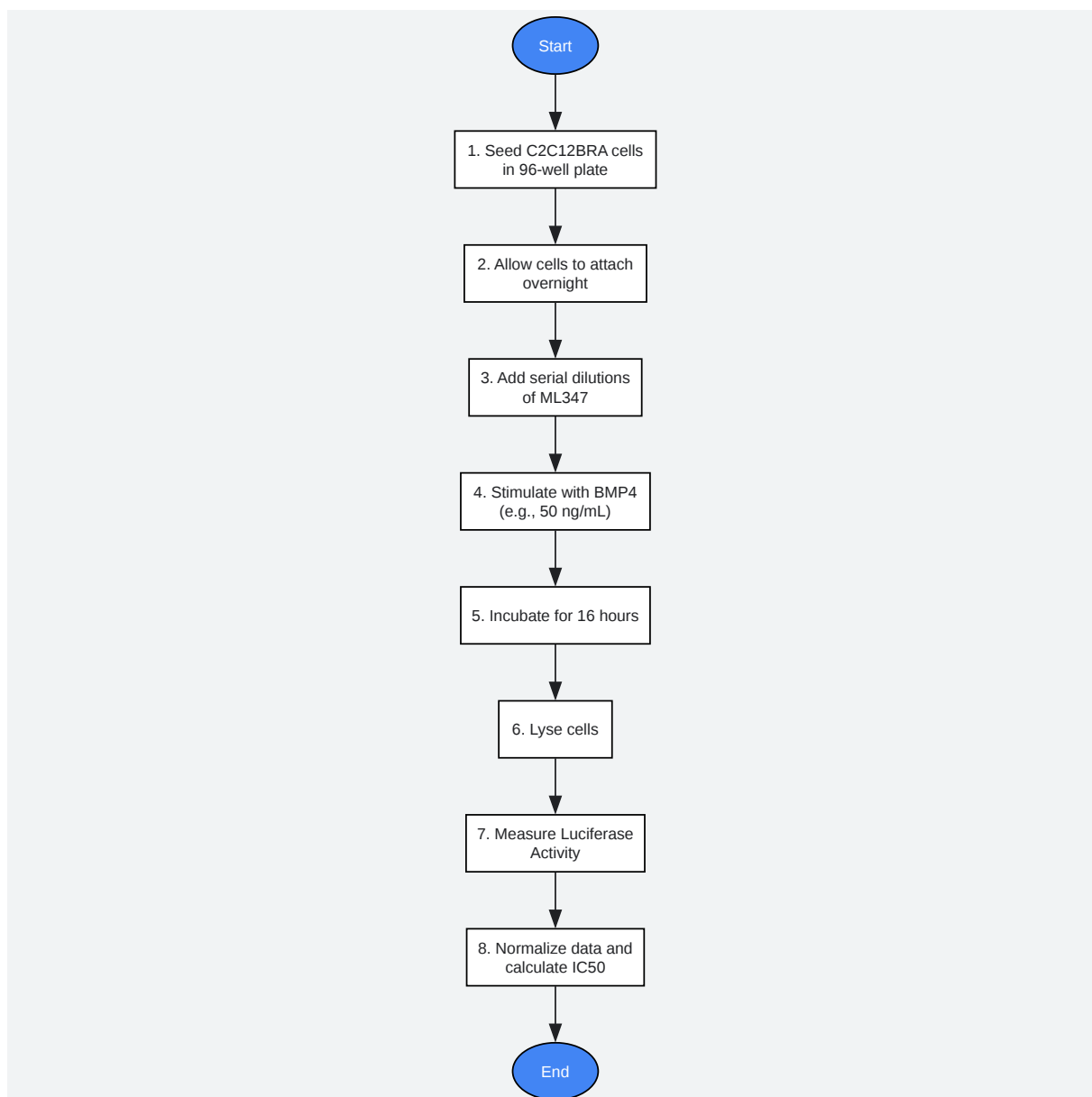
- In a reaction plate, combine the purified kinase, the specific substrate, and the appropriate concentration of **ML347** or control.
- Initiate the kinase reaction by adding ATP (e.g., 10  $\mu$ M).
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
- Terminate the reaction.
- Quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves capturing the substrate on a filter and measuring radioactivity. For fluorescence-based assays, measure the change in fluorescence polarization or intensity.
- Plot the percentage of inhibition against the logarithm of **ML347** concentration and fit the data to a dose-response curve to calculate the  $IC_{50}$  value.

## BMP-Responsive Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the BMP pathway in response to stimulation and inhibition.

- Objective: To determine the functional  $IC_{50}$  of **ML347** in a cellular context.
- Cell Line: C2C12 cells stably transfected with a BMP-responsive element (BRE) driving the expression of a reporter gene like firefly luciferase (C2C12BRA cells).
- Protocol:
  - Seed C2C12BRA cells into 96-well plates and allow them to attach overnight.
  - Pre-incubate the cells with various concentrations of **ML347** for 1-2 hours.
  - Stimulate the cells with a BMP ligand, typically BMP4 (e.g., 50 ng/mL), for a defined period (e.g., 16 hours).
  - Lyse the cells using a suitable lysis buffer.

- Measure the luciferase activity in the cell lysates using a luciferase assay system (e.g., Steady-Glo).
- Normalize the luciferase results to cell viability, which can be measured using an assay like CellTiter-Glo.
- Calculate the percentage of inhibition for each **ML347** concentration relative to the BMP4-stimulated control and determine the IC<sub>50</sub>.



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Workflow for a BMP-responsive luciferase reporter assay.

## SMAD1/5/8 Phosphorylation Assay (In-Cell Western)



This assay directly quantifies the level of phosphorylated SMAD1/5/8 within cells, providing a direct measure of pathway inhibition.

- Objective: To measure the dose-dependent inhibition of BMP-induced SMAD1/5/8 phosphorylation by **ML347**.
- Protocol:
  - Culture cells in a 96-well plate.
  - Treat cells with varying concentrations of **ML347**, followed by stimulation with a BMP ligand.
  - Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
  - Incubate the cells with a primary antibody specific for phosphorylated SMAD1/5/8.
  - Incubate with an infrared-labeled secondary antibody.
  - Use a second antibody for a housekeeping protein (e.g., GAPDH) with a different infrared dye for normalization.
  - Scan the plate using an infrared imaging system and quantify the fluorescence intensity.
  - Calculate the ratio of phospho-SMAD signal to the normalization protein signal to determine the level of inhibition.

## Conclusion

**ML347** is a potent, well-characterized, and highly selective inhibitor of the BMP Type I receptors ALK1 and ALK2. Its unprecedented selectivity against ALK3 makes it a superior chemical probe compared to earlier-generation inhibitors like Dorsomorphin for isolating and studying the specific biological functions of ALK1 and ALK2. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize **ML347** in their investigations of BMP signaling in health and disease.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)